Author: BenchChem Technical Support Team. Date: January 2026
In the dynamic landscape of drug discovery, the pyrimidine scaffold stands as a "privileged structure," consistently yielding compounds with a remarkable breadth of biological activities.[1] This guide provides an in-depth, comparative analysis of substituted pyrimidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance their research in this promising area of medicinal chemistry.
The Versatility of the Pyrimidine Core: A Gateway to Diverse Pharmacological Effects
The six-membered heterocyclic pyrimidine ring, containing two nitrogen atoms, is a fundamental building block in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[2] This inherent biocompatibility, coupled with the vast potential for chemical modification at various positions on the ring, has made pyrimidine and its derivatives a focal point of extensive research.[3] The strategic addition of different substituent groups can dramatically influence the molecule's physicochemical properties and its interaction with biological targets, leading to a wide spectrum of pharmacological activities.[4][5]
This guide will explore three key areas where substituted pyrimidines have shown significant therapeutic potential: oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity: Targeting the Engines of Malignancy
Substituted pyrimidines have emerged as a cornerstone in cancer chemotherapy, with several derivatives demonstrating potent activity against a range of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.
Core Mechanisms of Anticancer Action
Many pyrimidine-based anticancer agents function by interfering with critical cellular processes such as cell division, proliferation, and survival. This is often achieved through the inhibition of key enzymes or the modulation of signaling pathways essential for tumor growth and progression. Two prominent pathways targeted by pyrimidine derivatives are the Epidermal Growth Factor Receptor (EGFR) and the p53 signaling pathways.
// Nodes
Ligand [label="EGF/TGF-α", fillcolor="#4285F4", fontcolor="#FFFFFF"];
EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Grb2_Sos [label="Grb2/Sos", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ras [label="Ras", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Raf [label="Raf", fillcolor="#5F6368", fontcolor="#FFFFFF"];
MEK [label="MEK", fillcolor="#5F6368", fontcolor="#FFFFFF"];
ERK [label="ERK", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
Pyrimidine [label="Substituted\nPyrimidine\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Ligand -> EGFR [label="Binds"];
EGFR -> Dimerization [label="Activates"];
Dimerization -> Grb2_Sos [label="Recruits"];
Grb2_Sos -> Ras [label="Activates"];
Ras -> Raf;
Raf -> MEK;
MEK -> ERK;
ERK -> Proliferation [label="Promotes"];
Pyrimidine -> EGFR [label="Inhibits", style=dashed, color="#EA4335"];
}
.dot
Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Substituted Pyrimidines.
The EGFR signaling cascade plays a pivotal role in regulating cell growth and proliferation.[3][8] As depicted in Figure 1, the binding of ligands like Epidermal Growth Factor (EGF) to EGFR triggers a signaling cascade that ultimately promotes cell proliferation and survival. Certain substituted pyrimidines act as potent inhibitors of EGFR, blocking this pathway and thereby halting uncontrolled cancer cell growth.[9]
// Nodes
DNA_Damage [label="DNA Damage\n(e.g., Chemotherapy)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
p53_activation [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MDM2 [label="MDM2", fillcolor="#FBBC05", fontcolor="#202124"];
Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(p21)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
DNA_Repair [label="DNA Repair", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis\n(Bax, Puma)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pyrimidine [label="Substituted\nPyrimidine", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
DNA_Damage -> p53_activation;
p53_activation -> MDM2 [label="Inhibits", style=dashed, color="#EA4335"];
p53_activation -> Cell_Cycle_Arrest [label="Induces"];
p53_activation -> DNA_Repair [label="Induces"];
p53_activation -> Apoptosis [label="Induces"];
MDM2 -> p53_activation [label="Degrades", style=dashed, color="#FBBC05"];
Pyrimidine -> DNA_Damage [label="Induces"];
}
.dot
Figure 2: The p53 Signaling Pathway and its Activation by Pyrimidine Derivatives.
The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress, such as DNA damage.[10][11] Some substituted pyrimidine compounds can induce DNA damage in cancer cells, thereby activating the p53 pathway and leading to programmed cell death (apoptosis) (Figure 2).
Quantitative Comparison of Anticancer Activity
The in vitro anticancer activity of substituted pyrimidines is commonly evaluated using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.[12] The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidines | Compound 7 | HeLa (Cervical Cancer) | 17.50 | [13] |
| Pyrazolo[3,4-d]pyrimidines | Compound 7 | A549 (Lung Cancer) | 68.75 | [13] |
| 2,4,5-Trisubstituted Pyrimidines | 5-Bromo-2,4-diaminopyrimidine | HeLa (Cervical Cancer) | 0.9 | [14] |
| C-5-alkynyluracil derivatives | p-substituted phenylacetylene | HeLa (Cervical Cancer) | 3.0 | [14] |
| Pyrimidine-Tethered Compounds | Compound B-4 | MCF-7 (Breast Cancer) | 6.70 | [9] |
| Pyrimidine-Tethered Compounds | Compound B-4 | A549 (Lung Cancer) | 20.49 | [9] |
| [4][10][15]triazolo[1,5-a]pyrimidines | Compound 99 | HepG2 (Liver Cancer) | 17.69 | [16] |
Table 1: Comparative Anticancer Activity (IC50) of Selected Substituted Pyrimidine Derivatives.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted pyrimidines have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10][17]
Core Mechanisms of Antimicrobial Action
The antimicrobial effects of pyrimidine derivatives are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The specific mechanism is highly dependent on the nature and position of the substituents on the pyrimidine ring.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
| Compound Class | Specific Derivative | Microorganism | MIC (µM/ml) | Reference |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 12 | Staphylococcus aureus | 0.87 | [18] |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 5 | Bacillus subtilis | 0.96 | [18] |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 2 | Escherichia coli | 0.91 | [18] |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 10 | Pseudomonas aeruginosa | 0.77 | [18] |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 12 | Candida albicans | 1.73 | [18] |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 11 | Aspergillus niger | 1.68 | [18] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Compounds 9d, 9n, 9o, 9p | Various Bacteria | 16 - 102 (µM) | [19] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Compounds 9d, 9n, 9o, 9p | Various Fungi | 15.50 - 26.30 (µM) | [19] |
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Substituted Pyrimidine Derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[15][20] Substituted pyrimidines have emerged as promising anti-inflammatory agents, with several derivatives demonstrating potent inhibition of key inflammatory mediators.[21][22]
Core Mechanisms of Anti-inflammatory Action
A primary mechanism by which pyrimidine derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Additionally, some pyrimidines can modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[21]
// Nodes
Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"];
IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NFkB [label="NF-κB\n(p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"];
Gene_Expression [label="Pro-inflammatory\nGene Expression\n(COX-2, Cytokines)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Pyrimidine [label="Substituted\nPyrimidine\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Stimuli -> IKK [label="Activates"];
IKK -> IkB [label="Phosphorylates"];
IkB -> NFkB [label="Releases", style=dashed];
NFkB -> Nucleus [label="Translocates"];
Nucleus -> Gene_Expression [label="Induces"];
Pyrimidine -> IKK [label="Inhibits", style=dashed, color="#EA4335"];
}
.dot
Figure 3: The NF-κB Signaling Pathway and its Inhibition by Substituted Pyrimidines.
The NF-κB pathway is a crucial signaling cascade that regulates the expression of numerous genes involved in inflammation.[23][24] As shown in Figure 3, inflammatory stimuli lead to the activation of the IKK complex, which in turn leads to the release and nuclear translocation of NF-κB, where it promotes the transcription of pro-inflammatory genes. Certain substituted pyrimidines can inhibit this pathway, thereby reducing the inflammatory response.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives can be assessed through both in vivo and in vitro assays. The carrageenan-induced rat paw edema model is a widely used in vivo method to evaluate the anti-edema effects of compounds.[4][15] In vitro assays often focus on the inhibition of specific enzymes like COX-1 and COX-2, with IC50 values indicating the inhibitory potency.[25]
| Compound Class | Specific Derivative | Assay | Activity | Reference |
| Pyrimidine Derivatives | Compound 48g | Carrageenan-induced paw edema (% inhibition) | 57% (1h), 88% (3h), 88% (5h) | [26] |
| Pyrimidine Derivatives | Compound 7 | COX-2 Inhibition (IC50) | >100 µM (weak) | [26] |
| Pyrimidine Derivatives | Compound 8 | COX-2 Inhibition (IC50) | >100 µM (weak) | [26] |
| Pyrimidine Derivatives | Compound 9 | COX-2 Inhibition (IC50) | 95.0 µM | [26] |
| Pyrimidine Derivatives | L1 | COX-2 Inhibition (Selectivity vs COX-1) | High selectivity | [25] |
| Pyrimidine Derivatives | L2 | COX-2 Inhibition (Selectivity vs COX-1) | High selectivity | [25] |
| Pyrimidine Acrylamides | Compound 9 | Lipoxygenase Inhibition (IC50) | 1.1 µM | [27] |
| Pyrimidine Acrylamides | Compound 5 | Lipoxygenase Inhibition (IC50) | 10.7 µM | [27] |
Table 3: Comparative Anti-inflammatory Activity of Selected Substituted Pyrimidine Derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
// Nodes
Cell_Seeding [label="1. Seed cancer cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
Compound_Addition [label="2. Add substituted\npyrimidine compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubation [label="3. Incubate for\n24-72 hours", fillcolor="#FBBC05", fontcolor="#202124"];
MTT_Addition [label="4. Add MTT reagent", fillcolor="#34A853", fontcolor="#FFFFFF"];
Formazan_Formation [label="5. Incubate to allow\nformazan formation", fillcolor="#FBBC05", fontcolor="#202124"];
Solubilization [label="6. Solubilize formazan\ncrystals (e.g., with DMSO)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Absorbance_Reading [label="7. Measure absorbance\nat ~570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Cell_Seeding -> Compound_Addition;
Compound_Addition -> Incubation;
Incubation -> MTT_Addition;
MTT_Addition -> Formazan_Formation;
Formazan_Formation -> Solubilization;
Solubilization -> Absorbance_Reading;
}
.dot
Figure 4: Experimental Workflow for the MTT Assay.
Objective: To determine the cytotoxic effect of substituted pyrimidine compounds on cancer cell lines.[28]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microplates
-
Substituted pyrimidine compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[28]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine compounds. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[28]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of substituted pyrimidine compounds.[4][29]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)
-
Substituted pyrimidine compounds
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the substituted pyrimidine compounds or the vehicle to the rats via an appropriate route (e.g., oral, intraperitoneal).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][29]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
Objective: To determine the inhibitory effect of substituted pyrimidine compounds on COX-1 and COX-2 enzymes.[30][31]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Substituted pyrimidine compounds
-
Detection reagent (e.g., for measuring prostaglandin E2)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the substituted pyrimidine compounds or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific incubation time.
-
Product Detection: Measure the amount of prostaglandin E2 produced using a suitable detection method (e.g., ELISA, LC-MS/MS).[30]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by substituted pyrimidine compounds, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their immense potential in medicinal chemistry. The structure-activity relationship studies have revealed that the nature and position of substituents on the pyrimidine ring are critical determinants of their biological activity and target selectivity.[3][4]
Future research in this field should focus on the rational design of novel pyrimidine derivatives with enhanced potency and selectivity for their respective targets. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of next-generation therapeutics with improved efficacy and reduced side effects. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and optimization of new pyrimidine-based drug candidates. The continued exploration of this versatile heterocyclic system holds great promise for addressing some of the most pressing challenges in human health.
References
-
Amdekar, S., et al. (2012). Anti-inflammation activity of the essential oils was determined on Carrageenan-induced paw edema in Sprague Dawley rats. Bio-protocol, 2(22). Available at: [Link]
-
Creative Diagnostics. (n.d.). p53 Signaling Pathway. Retrieved from [Link]
-
Hosseinzadeh, H., & Ramezani, M. (2000). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 14(7), 544-550. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-11.
-
Ali, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(60), 38147-38173. Available at: [Link]
- The Pharma Innovation Journal. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Georgiev, M., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research and Therapy, 5(10), 2736-2745. Available at: [Link]
- Indian Journal of Pharmaceutical Sciences. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 69(3), 335.
-
Journal of Chromatography B. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 11-17. Available at: [Link]
- Journal of Advanced Scientific Research. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(2), 43-52.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. Available at: [Link]
-
YouTube. (2025). p53 Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Meščić, A., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. International Journal of Molecular Sciences, 25(17), 9413. Available at: [Link]
-
Reymova, F., et al. (2024). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Pharmaceuticals, 17(2), 270. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Ali, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(60), 38147-38173. Available at: [Link]
-
ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]
-
Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 58. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6659. Available at: [Link]
- Journal of Advanced Scientific Research. (2012). synthesis, characterization and antimicrobial activity (mic) of some new pyrimidine derivatives. Journal of Advanced Scientific Research, 3(3), 66-70.
-
ResearchGate. (n.d.). Six dose growth inhibition percent and IC 50 values of the tested compounds against HepG2 cell line. Retrieved from [Link]
- Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(3), 3788-3802.
-
ACS Omega. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Available at: [Link]
-
MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(2), 833. Available at: [Link]
-
MDPI. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 24(13), 10986. Available at: [Link]
-
PubMed Central. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1148. Available at: [Link]
Sources